

OGT 2115: A Promising Apoptosis-Inducing Agent in Prostate Cancer Cell Lines

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Compound of Interest

Compound Name: **OGT 2115**

Cat. No.: **B609723**

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Application Notes and Protocols for Researchers

Introduction:

OGT 2115, a potent heparanase (HPSE) inhibitor, has demonstrated significant anti-cancer activity in preclinical studies involving prostate cancer. This document provides detailed application notes and experimental protocols for investigating the effects of **OGT 2115** on the human prostate cancer cell lines PC-3 and DU-145. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action:

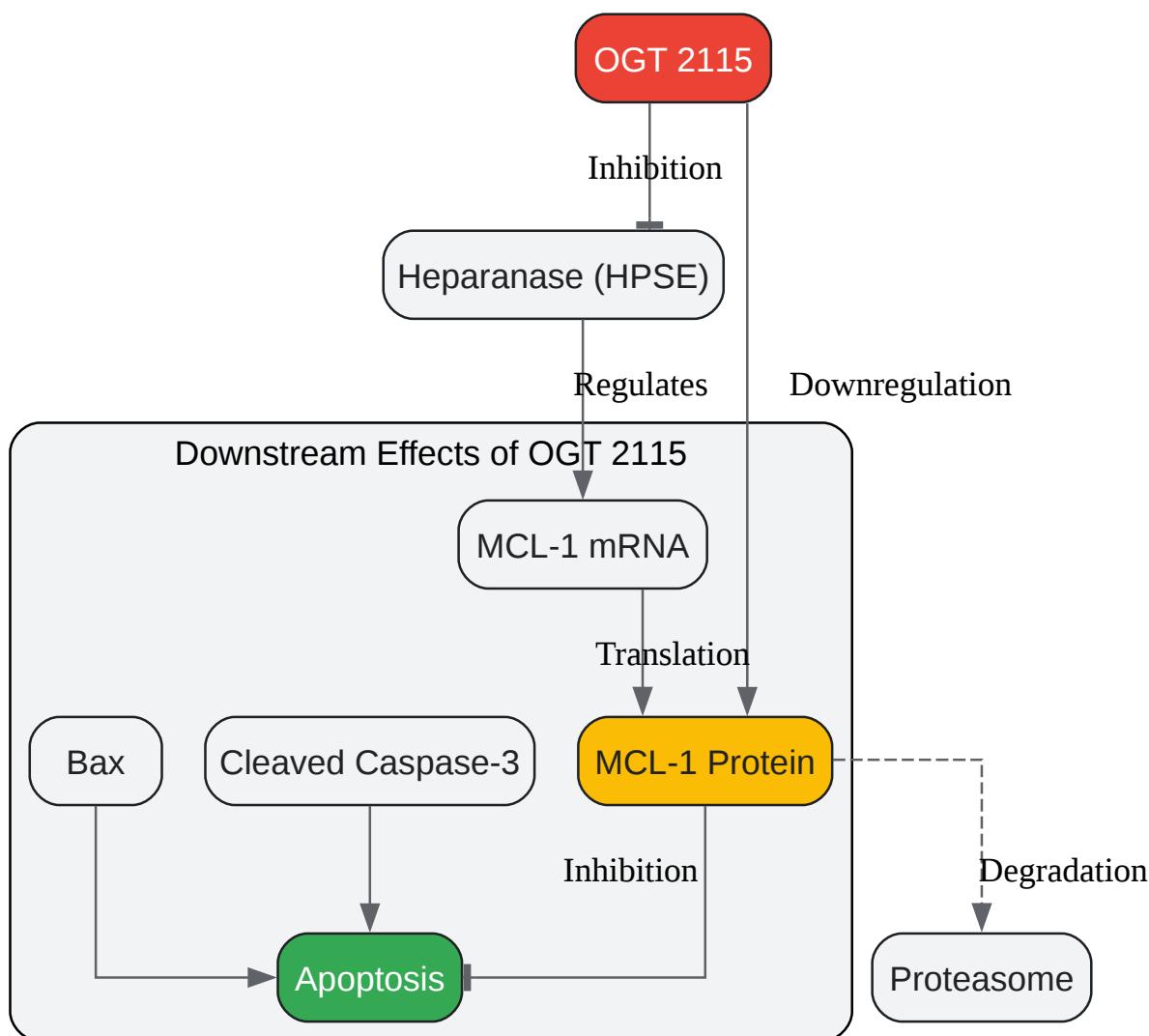
OGT 2115 exerts its pro-apoptotic effects in prostate cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.^{[1][2][3][4]} Heparanase, an endo-β-D-glucuronidase, is often overexpressed in cancerous tissues and plays a crucial role in the tumor microenvironment.^{[1][3][4]} By inhibiting HPSE, **OGT 2115** disrupts downstream signaling pathways that support cancer cell survival. Specifically, treatment with **OGT 2115** leads to a reduction in MCL-1 protein and mRNA expression levels.^{[1][5]} This decrease in MCL-1 sensitizes the cancer cells to apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.^{[1][5]} The downregulation of MCL-1 by **OGT 2115** appears to be mediated through a proteasome-dependent pathway, as the proteasome inhibitor MG-132 can reverse this effect.^{[1][2][4]}

Data Presentation

Table 1: In Vitro Efficacy of **OGT 2115** in Prostate Cancer Cell Lines

Cell Line	OGT 2115 IC ₅₀	Apoptosis Rate (Concentration)	Key Molecular Changes
PC-3	18.4 μ M - 20.2 μ M[1][2][3][4][6]	9.50% (40 μ M)[5]	↓ MCL-1 (mRNA & protein)[1][5], ↑ Bax[1][5], ↑ Cleaved Caspase-3[1][5]
DU-145	90.6 μ M - 97.2 μ M[1][2][3][4][6]	34.24% (100 μ M)[5]	↓ MCL-1 (mRNA & protein)[1][5], ↑ Bax[1][5], ↑ Cleaved Caspase-3[1][5]

Signaling Pathway

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Caption: **OGT 2115** inhibits HPSE, leading to MCL-1 downregulation and apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

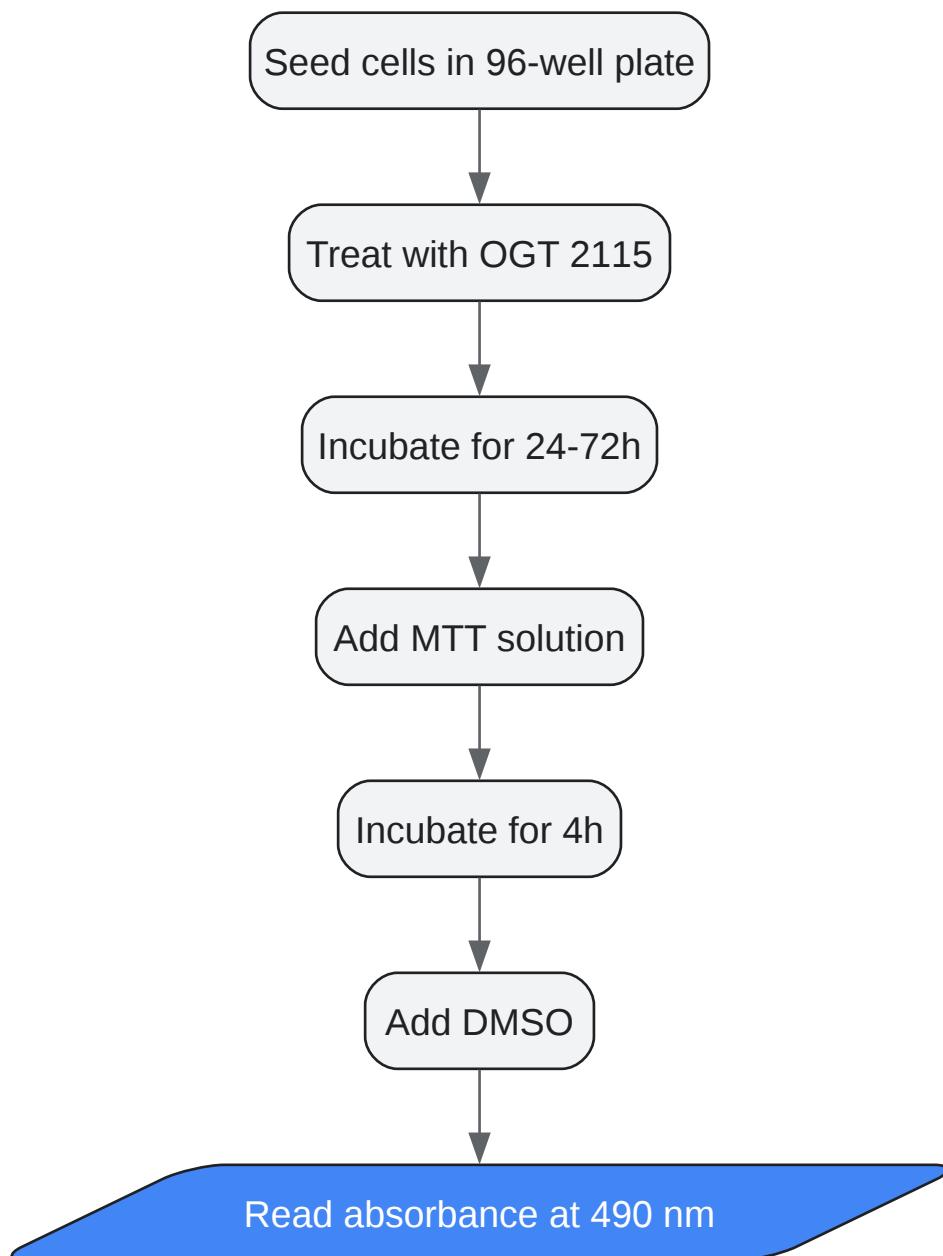
This protocol is used to determine the cytotoxic effects of **OGT 2115** on PC-3 and DU-145 cells and to calculate the IC₅₀ value.

Materials:

- PC-3 and DU-145 cells
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **OGT 2115** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed PC-3 or DU-145 cells in 96-well plates at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **OGT 2115** in culture medium.
- Replace the medium in the wells with the medium containing different concentrations of **OGT 2115**. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

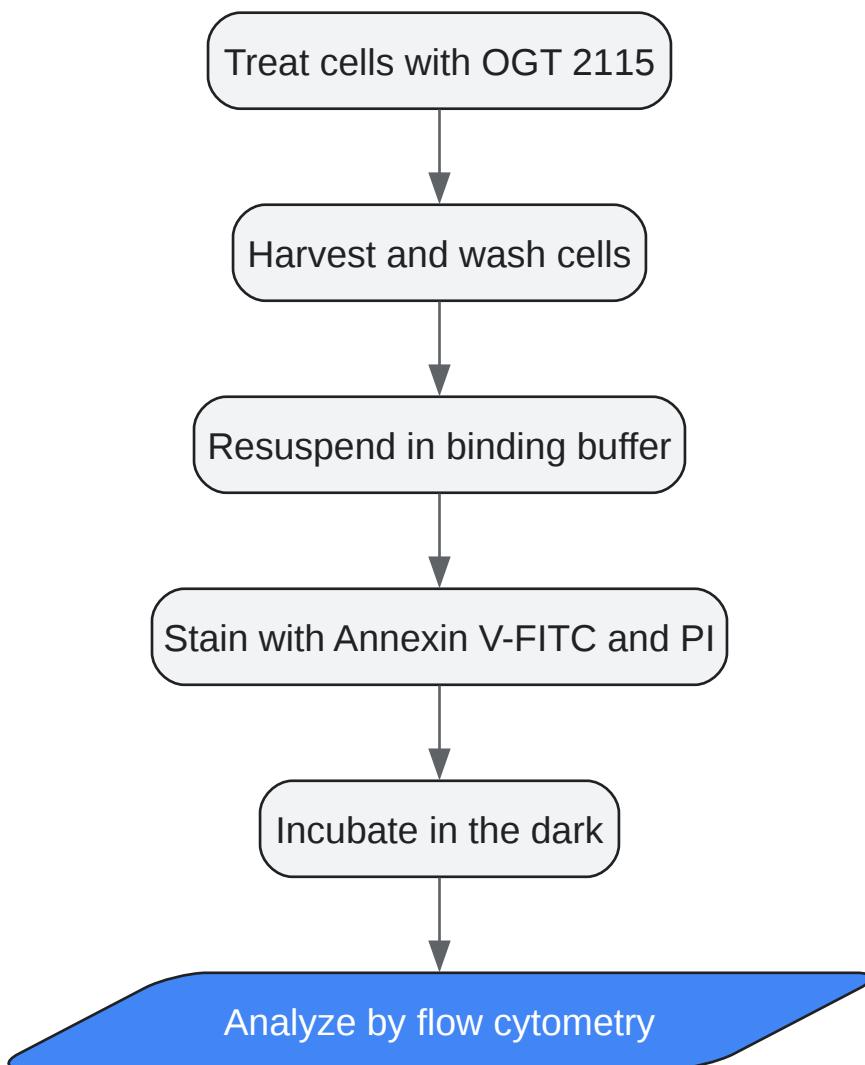
This protocol quantifies the percentage of apoptotic and necrotic cells following **OGT 2115** treatment.

Materials:

- PC-3 and DU-145 cells
- **OGT 2115**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **OGT 2115** for 24 hours.
[\[5\]](#)
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.[\[5\]](#)
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).



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Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

Materials:

- PC-3 and DU-145 cells treated with **OGT 2115**
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-MCL-1, anti-Bax, anti-cleaved caspase-3, anti- β -actin or anti-tubulin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

- Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
- Quantify the band intensities and normalize to the loading control (β -actin or tubulin).

Real-Time Quantitative PCR (RT-qPCR)

This protocol measures the changes in MCL-1 mRNA expression levels.

Materials:

- PC-3 and DU-145 cells treated with **OGT 2115**
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Primers for MCL-1 and a housekeeping gene (e.g., GAPDH)
- RT-qPCR instrument

Procedure:

- Extract total RNA from treated cells.
- Synthesize cDNA from the extracted RNA.
- Perform RT-qPCR using specific primers for MCL-1 and the housekeeping gene.
- Analyze the data using the $\Delta\Delta Ct$ method to determine the relative fold change in MCL-1 mRNA expression.

Cell Line Information:

- PC-3: Derived from a bone marrow metastasis of a grade IV prostatic adenocarcinoma in a 62-year-old Caucasian male.^[7] These cells are androgen-independent.
- DU-145: Isolated from a brain metastasis of a prostate carcinoma.^[8] These cells are also androgen-independent and do not express prostate-specific antigen (PSA).^[9]

Conclusion:

OGT 2115 represents a promising therapeutic agent for prostate cancer, particularly through its targeted inhibition of the HPSE/MCL-1 axis. The protocols and data presented here provide a comprehensive guide for researchers to further investigate the anti-cancer properties of **OGT 2115** in PC-3 and DU-145 prostate cancer cell lines. These studies will be crucial in elucidating the full therapeutic potential of this compound.

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